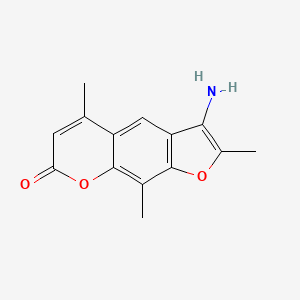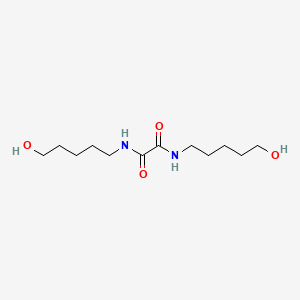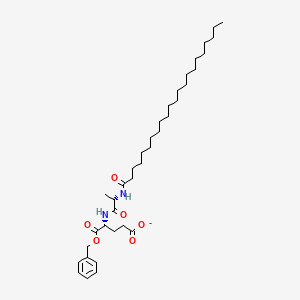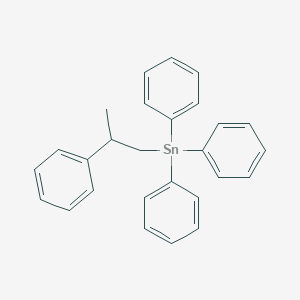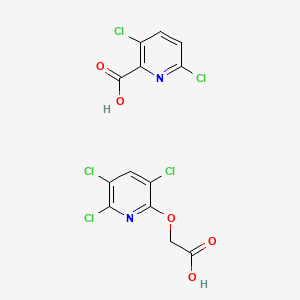
3,3-Dimethyl-6,6-diphenyl-1,2-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-6,6-diphenyl-1,2-dioxane is an organic compound with the molecular formula C18H20O2 It is a heterocyclic compound containing a dioxane ring substituted with two methyl groups and two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-6,6-diphenyl-1,2-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . This reaction yields the desired dioxane compound with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-6,6-diphenyl-1,2-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxane ring into more reduced forms, such as alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-6,6-diphenyl-1,2-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-6,6-diphenyl-1,2-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The dioxane ring and phenyl groups contribute to its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dimethyl-1,4-dioxane-2,5-dione:
Meldrum’s Acid:
Uniqueness
3,3-Dimethyl-6,6-diphenyl-1,2-dioxane is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct chemical and physical properties. Its combination of methyl and phenyl groups provides a balance of hydrophobicity and reactivity, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
79889-25-1 |
|---|---|
Molekularformel |
C18H20O2 |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
3,3-dimethyl-6,6-diphenyldioxane |
InChI |
InChI=1S/C18H20O2/c1-17(2)13-14-18(20-19-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI-Schlüssel |
VDBZJLHXEFMPHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(OO1)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene](/img/structure/B14432843.png)
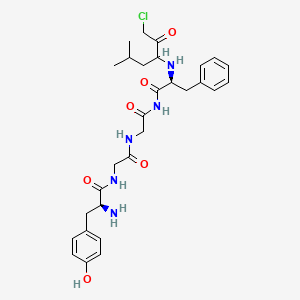
![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)
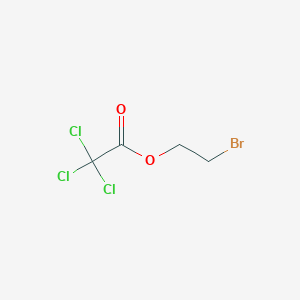
![2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline](/img/structure/B14432872.png)
